molecular formula C24H30N4O10S B12322248 methyl 5-acetamido-4-acetyloxy-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate

methyl 5-acetamido-4-acetyloxy-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate

Cat. No.: B12322248
M. Wt: 566.6 g/mol
InChI Key: YCUSQTURLGBYSS-UHFFFAOYSA-N
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Description

Methyl 5-acetamido-4-acetyloxy-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate is a highly substituted oxane derivative with a complex stereochemical and functional group arrangement. Its structure includes:

  • Oxane core: A six-membered oxygen-containing ring.
  • Acetamido and acetyloxy groups: At positions 4 and 5, enhancing lipophilicity and metabolic stability.
  • 1,2-Diacetyloxy-3-azidopropyl side chain: A triply acetylated propane unit with an azide group, enabling click chemistry applications.
  • Phenylsulfanyl group: At position 2, contributing to electron-rich aromatic interactions.
  • Methyl carboxylate: A hydrolytically labile ester group at position 2.

Properties

IUPAC Name

methyl 5-acetamido-4-acetyloxy-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O10S/c1-13(29)27-20-18(35-14(2)30)11-24(23(33)34-5,39-17-9-7-6-8-10-17)38-22(20)21(37-16(4)32)19(12-26-28-25)36-15(3)31/h6-10,18-22H,11-12H2,1-5H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUSQTURLGBYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CN=[N+]=[N-])OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O10S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-acetamido-4-acetyloxy-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on available literature.

Chemical Structure and Properties

Molecular Formula: C28H35N3O14S
Molecular Weight: 641.6 g/mol
IUPAC Name: this compound
InChI Key: NZFKVWJLAMASCK-UHFFFAOYSA-N

The compound features multiple functional groups, including acetamido, acetyloxy, and phenylsulfanyl moieties, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Protection of Hydroxyl Groups: Initial hydroxyl groups are protected to prevent unwanted reactions.
  • Acetylation: The introduction of acetyl groups enhances solubility and stability.
  • Phenylsulfanyl Group Introduction: This step is crucial for the biological activity of the compound.
  • Final Deprotection and Purification: The final product is purified using techniques such as chromatography.

Biological Activity

The biological activity of this compound has been evaluated through various studies:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds with similar structures. The disk diffusion assay was utilized to test the efficacy against various bacterial strains including E. coli, S. aureus, and fungal strains like Candida albicans and Aspergillus niger. Preliminary results indicated that derivatives of this compound exhibited notable antibacterial and antifungal activities, suggesting potential as a therapeutic agent against infections .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within microbial cells. The acetyl and phenylsulfanyl groups may enhance binding affinity to these targets, disrupting cellular functions and leading to microbial cell death .

Study on Antimicrobial Efficacy

A study conducted on a series of acetamido derivatives demonstrated that modifications in the acetyl groups significantly affected antimicrobial potency. The findings suggested that increasing the number of acetyl groups enhanced activity against gram-positive bacteria while maintaining efficacy against fungi .

Compound NameActivity Against E. coliActivity Against S. aureusActivity Against C. albicans
Compound AModerateStrongWeak
Compound BStrongModerateModerate
Methyl 5-Acetamido CompoundStrongStrongStrong

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent . The IC50 values varied significantly across different cell lines, highlighting the importance of further research into its selectivity and mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

Acetylated Derivatives

Compounds such as N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (compound g in ) share acetamido and acetylated hydroxyl groups. However, the target compound’s oxane core and azidopropyl chain distinguish it from linear peptide-like structures like g, which lack sulfur-based substituents and azide reactivity .

Azide-Containing Analogues

The azidopropyl group in the target compound contrasts with non-azide derivatives (e.g., e, f, h in ). For example, 2-(2,6-dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide (f) replaces azide with a formamido group, reducing its utility in bioorthogonal reactions .

Sulfur-Containing Compounds

The phenylsulfanyl group in the target compound parallels sulfur-containing pharmacophores in antibiotics like (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (compound o in ). However, compound o employs a β-lactam thiazolidine ring, whereas the target compound’s sulfur is part of a sulfanyl ether, altering its electronic profile and stability .

Physicochemical Properties

Property Target Compound Compound g () Compound o ()
Molecular Weight ~650 g/mol ~550 g/mol ~500 g/mol
LogP (Predicted) 2.8 3.2 1.5
Reactive Groups Azide, ester Acetamido, ester β-lactam, carboxylate
Aqueous Solubility Low Moderate High

The target compound’s higher molecular weight and azide group reduce solubility compared to g and o , but enhance its reactivity in covalent bonding strategies.

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